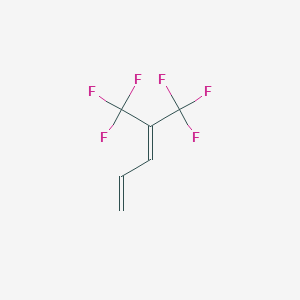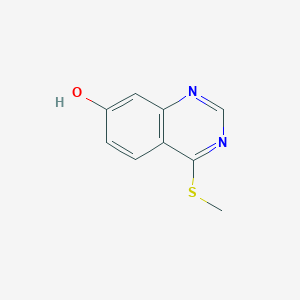
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and chloro functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one typically involves the reaction of 5-chloropyrimidine-2,4-dione with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-5-chloropyrimid-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-pyrimidin-2-one.
Substitution: Formation of 1-(2-hydroxyethyl)-5-aminopyrimid-2-one or 1-(2-hydroxyethyl)-5-thiopyrimid-2-one.
Aplicaciones Científicas De Investigación
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Another heterocyclic compound with similar functional groups but different ring structure.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyl groups and an imidazole ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: A related compound with a different alkyl substitution pattern.
Uniqueness
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is unique due to its specific combination of hydroxyl and chloro groups on a pyrimidine ring. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C6H7ClN2O2 |
|---|---|
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-6(11)9(4-5)1-2-10/h3-4,10H,1-2H2 |
Clave InChI |
JWOPJGIPMCQVPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)N1CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-2,3-dihydro-1-benzofuran-5-yl)benzonitrile](/img/structure/B8485550.png)









